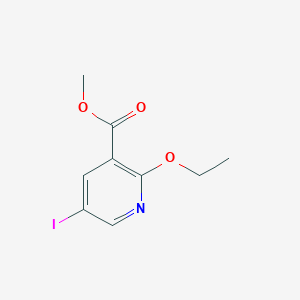

Methyl 2-ethoxy-5-iodonicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-ethoxy-5-iodonicotinate” is a chemical compound with the molecular formula C9H10INO31. It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives2.

Synthesis Analysis

The compound is used as a starting material for the synthesis of various organic molecules2. However, the exact synthesis process is not detailed in the available resources.

Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-ethoxy-5-iodonicotinate1. The InChI code is 1S/C9H10INO3/c1-3-14-8-7 (9 (12)13-2)4-6 (10)5-11-8/h4-5H,3H2,1-2H31. The molecular weight is 307.091.

Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-ethoxy-5-iodonicotinate” are not detailed in the available resources.Physical And Chemical Properties Analysis

“Methyl 2-ethoxy-5-iodonicotinate” is a solid at ambient temperature1. The molecular weight of the compound is 307.091.Applications De Recherche Scientifique

Quantum Chemical and Spectroscopic Investigations

- Structural, Spectroscopic, and Electronic Properties : Methyl 2-ethoxy-5-iodonicotinate (and its variant, methyl 2‐chloro 4‐iodonicotinate) was investigated using density functional theory (DFT) for its structural, spectroscopic, and electronic properties. This research provides foundational knowledge for potential pharmaceutical applications, particularly in drug design for pulmonary fibrosis treatment (Pandimeena, Mathavan, Samuel, & Benial, 2022).

Antiviral Activity

- Potential Antiviral Compounds : A study explored derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, including 5-iodo-2-aminoindane, for their antiviral activities. These compounds, including those related to methyl 2-ethoxy-5-iodonicotinate, demonstrated significant inhibitory activity against retroviruses, indicating potential for therapeutic applications (Hocková et al., 2003).

Conversion to Hydrocarbons

- Conversion on Basic Zeolites : Research on the conversion of methyl halides, including compounds similar to methyl 2-ethoxy-5-iodonicotinate, to hydrocarbons on basic zeolites provides insights into potential applications in chemical synthesis and industrial processes (Murray, Chang, & Haw, 1993).

Polymerization Processes

- Polymerization of Cyclic Iminocarbonates : The polymerization of compounds related to methyl 2-ethoxy-5-iodonicotinate, such as 2-ethoxy-2-oxoline, has been studied, revealing potential applications in polymer science and materials engineering (Miyamoto et al., 1992).

Synthesis of Radioligands

- Synthesis of PET Radioligand MK-1064 : A study on synthesizing a PET radioligand, MK-1064, from methyl 2-chloro-5-iodonicotinate, demonstrates the utility of similar compounds in developing diagnostic tools in medical imaging and neuroscience (Gao, Wang, & Zheng, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram1. The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation1. The precautionary statements include P271;P261;P280, suggesting that use should be in well-ventilated areas, breathing dust or fumes should be avoided, and protective gloves/eye protection/face protection should be worn1.

Orientations Futures

The future directions for “Methyl 2-ethoxy-5-iodonicotinate” are not specified in the available resources. However, given its use as a starting material for the synthesis of various organic molecules2, it may have potential applications in the development of new chemical compounds.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propriétés

IUPAC Name |

methyl 2-ethoxy-5-iodopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIIUSJEURRBCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)I)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethoxy-5-iodonicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)

![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)